2-Cyano-N-naphtho[2,1-d]thiazol-2-yl-acetamide
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Overview
Description
2-Cyano-N-naphtho[2,1-d]thiazol-2-yl-acetamide is a heterocyclic compound that contains a naphthothiazole moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both cyano and thiazole groups in its structure makes it a versatile molecule for chemical modifications and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-N-naphtho[2,1-d]thiazol-2-yl-acetamide typically involves the reaction of naphthothiazole derivatives with cyanoacetamide. One common method includes the cyclocondensation of 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide with phenacyl bromide in boiling ethanol using triethylamine as a catalyst . Another approach involves the reaction of ethyl cyanoacetate with substituted aryl or heteryl amines under solvent-free conditions at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, can be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-N-naphtho[2,1-d]thiazol-2-yl-acetamide undergoes various chemical reactions, including:
Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions.
Condensation Reactions: The active methylene group in the cyanoacetamide moiety can undergo condensation reactions with aldehydes and ketones.
Cyclization Reactions: The compound can form heterocyclic structures through intramolecular cyclization.
Common Reagents and Conditions
Phenacyl Bromide: Used in cyclocondensation reactions.
Triethylamine: Acts as a base catalyst in various reactions.
Ethanol: Common solvent for reactions involving this compound.
Major Products Formed
The major products formed from reactions involving this compound include various heterocyclic compounds, such as pyrroles and thiazoles, which are of interest for their biological activities .
Scientific Research Applications
2-Cyano-N-naphtho[2,1-d]thiazol-2-yl-acetamide has several scientific research applications:
Medicinal Chemistry: It is used as a precursor for the synthesis of biologically active molecules, including potential anticancer and antimicrobial agents.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic and optical properties.
Biological Studies: It is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-Cyano-N-naphtho[2,1-d]thiazol-2-yl-acetamide involves its interaction with various molecular targets. For example, it can bind to DNA and interfere with topoisomerase II activity, leading to DNA double-strand breaks and cell cycle arrest . This mechanism is similar to that of other thiazole-containing compounds, which exhibit cytotoxic effects by disrupting DNA replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
2-Cyano-N-(thiazol-2-yl)acetamide: Similar structure but lacks the naphtho moiety.
2-Cyano-N-(oxazol-2-yl)acetamide: Contains an oxazole ring instead of a thiazole ring.
Uniqueness
2-Cyano-N-naphtho[2,1-d]thiazol-2-yl-acetamide is unique due to the presence of the naphtho[2,1-d]thiazole moiety, which imparts distinct electronic and steric properties. This uniqueness enhances its potential for specific biological interactions and applications in materials science.
Properties
Molecular Formula |
C14H9N3OS |
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Molecular Weight |
267.31 g/mol |
IUPAC Name |
N-benzo[g][1,3]benzothiazol-2-yl-2-cyanoacetamide |
InChI |
InChI=1S/C14H9N3OS/c15-8-7-12(18)17-14-16-11-6-5-9-3-1-2-4-10(9)13(11)19-14/h1-6H,7H2,(H,16,17,18) |
InChI Key |
NTDUEVZTCWLDCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2SC(=N3)NC(=O)CC#N |
Origin of Product |
United States |
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